![molecular formula C22H39NO2Sn B1520144 Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane CAS No. 1007847-70-2](/img/structure/B1520144.png)
Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane
Overview
Description
Scientific Research Applications
Reagent for Heterocyclic Compound Synthesis Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a related compound, is synthesized and used in the preparation of trifluoromethylated heterocyclic compounds. These heterocyclic compounds serve as useful building blocks for the regioselective introduction of functional groups, including aryl groups and iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Intermediate in Organic Synthesis Similar organostannane compounds are utilized in various synthetic pathways. For example, tributyl[(methoxymethoxy)methyl]stannane is mentioned as an intermediate in organic synthesis, indicating the broad applicability of such compounds in synthesizing complex organic molecules (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).
Synthesis of Complexes The compound is involved in the Stille coupling reaction, which is a critical step in synthesizing new ligands and metal complexes. For instance, Stille coupling between a similar stannane compound and 4-bromopyridine resulted in the preparation of new pyridine/thiophene hybrid ligands. These ligands were further reacted to isolate complexes that have been characterized through various spectroscopic techniques, showing the utility of these stannane compounds in preparing intricate molecular structures (Farrell, Becker, Lavoie, Shaw, & Ziegler, 2004).
Application in Asymmetric Synthesis Chiral variants of these stannane compounds, such as Chiral γ-(Tetrahydropyranyloxy)allylstannane, are used in asymmetric synthesis. These reagents are prepared from easily available chiral sources and are used in reactions with aldehydes to yield products with high diastereoselectivities, demonstrating their role in synthesizing chiral molecules (Kadota, Kobayashi, Okano, Asao, & Yamamoto, 1995).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO2.3C4H9.Sn/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9;3*1-3-4-2;/h1-3,9H,4-5,7-8H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSDTUCXMRYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670697 | |
Record name | 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane | |
CAS RN |
1007847-70-2 | |
Record name | 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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